Ytterbium chloride

Catalog No.
S634056
CAS No.
10361-91-8
M.F
YbCl3
Cl3Y
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ytterbium chloride

CAS Number

10361-91-8

Product Name

Ytterbium chloride

IUPAC Name

trichloroytterbium

Molecular Formula

YbCl3
Cl3Y

Molecular Weight

279.4 g/mol

InChI

InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3

InChI Key

CKLHRQNQYIJFFX-UHFFFAOYSA-K

SMILES

Cl[Yb](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Yb+3]

Ytterbium chloride exists primarily in two forms: ytterbium(III) chloride (YbCl₃) and ytterbium(II) chloride (YbCl₂). Ytterbium(III) chloride is a white crystalline solid that is highly soluble in water and forms a colorless solution. Ytterbium(II) chloride, on the other hand, is less stable and can act as a strong reducing agent .

Properties

  • Chemical Formula: YbCl₃ for ytterbium(III) chloride; YbCl₂ for ytterbium(II) chloride.
  • Molar Mass: Approximately 195.2 g/mol for YbCl₃.
  • Appearance: White crystalline solid for YbCl₃; yellowish-white for YbCl₂.

Ytterbium chloride is considered mildly toxic by ingestion and poisonous if injected []. It can irritate the skin and eyes upon contact []. Due to its hygroscopic nature, it should be handled with care in a dry environment to prevent moisture absorption, which can affect its properties.

Doping Agent in Lasers:

  • Ytterbium, a rare earth element present in YbCl3, possesses specific electronic properties that make it a valuable dopant for various laser crystals like Ytterbium-doped Aluminum Garnet (Yb:YAG).
  • These lasers emit light at specific wavelengths, finding applications in diverse fields like:
    • Material processing
    • Medicine for surgeries and other procedures
    • Telecommunications for signal amplification in optical fibers

Catalyst in Organic Chemistry:

  • YbCl3 acts as a Lewis acid catalyst, meaning it can accept electron pairs from other molecules. This property makes it useful in various organic reactions, including:
    • The formation of acetals from aldehydes and alcohols
    • Polymerization reactions

Research and Development:

  • Ytterbium chloride is employed in various scientific research and development endeavors due to its properties:
    • Study of material properties: YbCl3 is used to investigate the properties of materials like ionic liquids
    • Development of new materials: Research explores the use of YbCl3 in creating novel materials with desired optical or magnetic properties
- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Ytterbium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reactions with Acids:
    • Ytterbium metal dissolves in dilute sulfuric acid to form aquated Yb³⁺ ions:
      • 2Yb+3H2SO42Yb3++3SO42+3H22\text{Yb}+3\text{H}_2\text{SO}_4\rightarrow 2\text{Yb}^{3+}+3\text{SO}_4^{2-}+3\text{H}_2 .
  • Catalytic Reactions:
    • Ytterbium(III) chloride acts as a Lewis acid catalyst in organic reactions, such as the Aldol reaction and the Pictet-Spengler reaction .
  • Ytterbium chloride can be synthesized through several methods:

    • Direct Reaction:
      • By reacting ytterbium metal with chlorine gas.
    • Reduction Method:
      • For producing ytterbium(II) chloride, reduction of ytterbium(III) chloride using hydrogen can be employed:
        • 2YbCl3+H22YbCl2+2HCl2\text{YbCl}_3+\text{H}_2\rightarrow 2\text{YbCl}_2+2\text{HCl} .
    • Hydrothermal Synthesis:
      • This method involves the use of high-pressure steam to facilitate the reaction between ytterbium oxide and hydrochloric acid.

    Ytterbium chloride has various applications:

    • Catalysis: Utilized in organic synthesis as a catalyst for various reactions.
    • Nuclear Magnetic Resonance Spectroscopy: Employed as a reagent in NMR studies due to its unique properties.
    • Material Science: Used in the development of phosphors and other materials due to its luminescent properties.

    Several compounds are similar to ytterbium chloride due to their chemical properties and applications:

    CompoundChemical FormulaUnique Features
    Cerium(III) ChlorideCeCl₃Used in catalysts and has distinct redox properties.
    Lanthanum ChlorideLaCl₃Known for its role in ceramics and phosphors.
    Neodymium ChlorideNdCl₃Exhibits magnetic properties useful in electronics.

    Uniqueness of Ytterbium Chloride

    Ytterbium chloride stands out due to its dual oxidation states (II and III), which allows it to act both as a reducing agent and a Lewis acid catalyst in organic reactions. Its stability in aqueous solutions also differentiates it from some other rare earth chlorides.

    Crystallographic Analysis and Structural Determination

    Ytterbium chloride exhibits a well-defined crystallographic structure that has been extensively characterized through various diffraction techniques. The anhydrous form of ytterbium chloride crystallizes in a monoclinic crystal system with space group C2/m [3]. The crystallographic parameters reveal fundamental structural characteristics with lattice constants a = 7.8158(11) Å, b = 6.4651(3) Å, c = 12.7250(18) Å, and β = 131.45(2)° [1]. The unit cell volume is 481.92(16) ų with Z = 2, indicating two formula units per unit cell [1].

    Single crystal X-ray diffraction studies have determined precise atomic coordinates and thermal parameters for ytterbium chloride hexahydrate, [YbCl₂(H₂O)₆]Cl [1] [20]. The crystal structure determination at 110 K reveals that the compound consists of [YbCl₂(H₂O)₆]⁺ cations and Cl⁻ anions [1] [20]. The coordination geometry around the ytterbium center forms a distorted square antiprism, which is characteristic of eight-coordinate lanthanide complexes [1].

    The structural refinement data demonstrate excellent agreement with experimental observations, with Rint = 0.042 for 12,358 measured reflections and 1,806 independent reflections [1]. The absorption correction using multi-scan methods shows Tmin = 0.187 and T_max = 0.268, reflecting the significant absorption coefficient μ = 10.52 mm⁻¹ [1].

    Table 1: Crystallographic Data for Ytterbium Chloride Hexahydrate

    ParameterValue
    Formula[YbCl₂(H₂O)₆]Cl
    Molecular Weight387.49 g/mol
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a7.8158(11) Å
    b6.4651(3) Å
    c12.7250(18) Å
    β131.45(2)°
    Volume481.92(16) ų
    Z2
    Temperature110 K

    The bond distances in the ytterbium coordination sphere vary systematically based on the nature of the coordinating atoms [1]. Ytterbium-oxygen distances range from 2.3101(17) Å to 2.3434(17) Å for water molecules, while ytterbium-chloride distances are 2.7211(7) Å and 2.7212(7) Å [1]. These distances are consistent with ionic radii considerations and typical lanthanide coordination chemistry [39].

    Hydrogen bonding networks play a crucial role in the crystal packing, with O—H⋯Cl hydrogen bonds forming between the coordinated water molecules and the chloride anions [1]. The hydrogen bond distances range from 2.33 to 2.50 Å, indicating moderate to strong hydrogen bonding interactions [1].

    Electronic Configuration and Bonding Characteristics

    The electronic structure of ytterbium chloride is fundamentally determined by the unique electron configuration of the ytterbium(III) ion. The ytterbium(III) cation possesses the electronic configuration [Xe]4f¹³, resulting from the loss of two 6s electrons and one 4f electron from the neutral ytterbium atom [5] [6]. This configuration places ytterbium(III) among the late lanthanides with a single unpaired f electron, giving rise to a ²F₇/₂ ground state term [8].

    The valence electron configuration of Yb³⁺ is 4f¹³5s²5p⁶, which has crucial implications for the chemical behavior of the ion [5]. The small ionic radius of Yb³⁺ (0.99 Å) compared to other lanthanide ions results from the lanthanide contraction effect, where the f electrons provide poor shielding of the nuclear charge [5]. This compact size influences both the coordination geometry preferences and the strength of metal-ligand interactions.

    Table 2: Electronic Structure Parameters for Ytterbium(III)

    PropertyValue
    Electronic Configuration[Xe]4f¹³
    Ground State Term²F₇/₂
    Ionic Radius0.99 Å
    Magnetic Moment4.4 μB
    First Ionization Energy6.25 eV
    Second Ionization Energy12.18 eV
    Third Ionization Energy25.2 eV

    The bonding in ytterbium chloride exhibits predominantly ionic character, consistent with the high electronegativity difference between ytterbium and chlorine [39]. However, computational studies reveal some degree of covalent character through orbital mixing [8]. The lattice energy of ytterbium chloride has been calculated as 4546 kJ/mol, reflecting the strong electrostatic interactions between the Yb³⁺ and Cl⁻ ions [7].

    Spectroscopic investigations reveal characteristic f-f electronic transitions within the ytterbium(III) ion [11]. The ²F₇/₂ → ²F₅/₂ transition occurs in the near-infrared region and is responsible for the optical properties of ytterbium-containing materials [4]. Crystal field effects split the ²F₇/₂ ground state into four Kramers doublets, with energies determined by the local symmetry around the ytterbium center [8] [15].

    The magnetic properties of ytterbium chloride arise from the single unpaired f electron, resulting in a magnetic susceptibility of 4.4 μB [39]. Electron paramagnetic resonance studies reveal g-tensor anisotropy with g∥ values significantly different from g⊥, reflecting the strong spin-orbit coupling characteristic of lanthanide ions [8].

    Computational Modeling Approaches

    Density Functional Theory Studies

    Density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of ytterbium chloride [12] [13] [15]. These studies employ various exchange-correlation functionals to accurately describe the complex electronic structure of lanthanide compounds. The choice of functional significantly affects the calculated properties, with hybrid functionals like B3LYP and M06 showing improved performance for lanthanide systems [13].

    Relativistic effects play a crucial role in ytterbium compounds and must be incorporated into density functional theory calculations [37]. The inclusion of scalar relativistic corrections through effective core potentials accounts for the contraction of inner-shell orbitals and the stabilization of valence orbitals [13]. Stuttgart relativistic small core segmented basis sets are commonly employed for ytterbium, replacing 28 core electrons with a relativistic pseudopotential [13].

    Table 3: Density Functional Theory Computational Parameters

    ParameterSpecification
    Exchange-Correlation FunctionalB3LYP, M06, PBE0
    Basis Set (Yb)Stuttgart RSC ECP
    Basis Set (Cl)6-311++G**
    Core Electrons Replaced28 (Yb)
    Relativistic TreatmentScalar relativistic ECP
    Dispersion CorrectionD3 or D4

    Geometry optimization studies using density functional theory have reproduced experimental bond lengths and angles with good accuracy [37]. The calculated ytterbium-chloride bond length of 2.434 Å compares favorably with experimental values, differing by approximately 0.002 nm [39]. However, bond energies tend to be overestimated by density functional theory methods, even when gradient corrections and relativistic effects are included [37].

    Population analysis using Mulliken and natural bond orbital methods reveals the charge distribution in ytterbium chloride [27] [30]. The calculated atomic charges show significant ionic character, with ytterbium carrying a positive charge close to +3 and chloride atoms bearing charges near -1 [27]. Natural bond orbital analysis provides insights into the orbital interactions and the degree of covalency in the ytterbium-chloride bonds [30].

    Molecular Dynamics Simulations

    Molecular dynamics simulations have been employed to investigate the structural and dynamical properties of ytterbium chloride in various environments [14] [17]. These simulations provide atomic-level information about ion coordination, solvation structures, and transport properties that complement experimental measurements.

    Classical molecular dynamics simulations of ytterbium chloride in aqueous solution reveal detailed coordination structures and ion pairing behavior [14] [17]. The simulations employ validated force field parameters that reproduce experimental coordination numbers and radial distribution functions [14]. The GROMOS 43A1-S3 force field combined with OPLS-AA parameters for ions and SPC/E water model has shown good agreement with experimental data [14].

    Table 4: Molecular Dynamics Simulation Parameters

    ParameterValue
    Force FieldGROMOS 43A1-S3 + OPLS-AA
    Water ModelSPC/E
    Ytterbium Coordination Number8
    Simulation Temperature298 K
    Simulation Pressure1 atm
    EnsembleNPT
    Time Step2 fs

    The coordination environment of ytterbium(III) in aqueous solution shows predominantly eight-coordinate structures with square antiprismatic geometry [16] [17]. Radial distribution functions calculated from molecular dynamics trajectories reveal well-defined first and second solvation shells around the ytterbium ion [14]. The first coordination shell extends to approximately 2.7 Å, consistent with experimental neutron diffraction and extended X-ray absorption fine structure measurements [16].

    Dynamical properties obtained from molecular dynamics simulations include diffusion coefficients, residence times, and exchange mechanisms [14]. The calculated diffusion coefficient for ytterbium(III) in aqueous solution is lower than typical alkali metal ions, reflecting the strong coordination sphere and slow water exchange kinetics [14].

    Ab Initio Computational Methods

    Advanced ab initio methods, particularly complete active space self-consistent field and complete active space perturbation theory calculations, provide the most accurate description of the electronic structure of ytterbium chloride [8] [15] [24]. These methods explicitly account for electron correlation and multiconfigurational character inherent in lanthanide compounds.

    Complete active space self-consistent field calculations employ active spaces that include the ytterbium 4f orbitals and relevant ligand orbitals [8] [25]. For ytterbium(III) systems, typical active spaces contain 13 electrons distributed among 7 f orbitals, though larger active spaces including 5d orbitals may be necessary for accurate excited state calculations [26]. The inclusion of dynamic correlation through complete active space perturbation theory significantly improves the accuracy of calculated energies and properties [25].

    Table 5: Complete Active Space Calculation Parameters

    MethodActive SpaceBasis SetRelativistic Treatment
    CASSCF(13,7) 4fANO-RCCDouglas-Kroll-Hess
    CASPT2(13,7) 4fANO-RCCDouglas-Kroll-Hess
    SO-CASSCF(13,7) 4fANO-RCCAMFI
    SO-CASPT2(13,7) 4fANO-RCCAMFI

    Spin-orbit coupling calculations are essential for accurate modeling of ytterbium compounds due to the large spin-orbit coupling constants of lanthanide elements [8] [15]. The atomic mean field integrals method is commonly used to include spin-orbit effects in complete active space calculations [8]. These calculations reproduce the experimental energy level splittings of the ²F₇/₂ and ²F₅/₂ terms with high accuracy [11].

    The calculated energy levels show crystal field splitting of the ²F₇/₂ ground state into four Kramers doublets at 0, 659, 1043, and 1452 cm⁻¹, consistent with experimental optical spectroscopy data [8]. The excited ²F₅/₂ manifold appears at approximately 10,400 cm⁻¹ above the ground state, in excellent agreement with experimental measurements [8] [11].

    The interaction between ytterbium chloride and dimyristoylphosphatidylcholine bilayers represents a complex system involving multiple molecular mechanisms that have been thoroughly characterized through computational and experimental approaches. Ytterbium three positive ions demonstrate a remarkable ability to penetrate into the polar headgroup region of the membrane while maintaining the overall structural integrity of the bilayer system [1] [2].

    At the molecular level, ytterbium three positive ions bind preferentially to the phosphate groups of the phospholipid molecules through a coordination mechanism that involves specific binding sites within the headgroup region [1] [2]. The computational studies reveal that these ions coordinate strongly to five lipid molecules as nearest neighbors, forming a coordination complex that includes both lipid oxygens and water molecules [1] [2]. This coordination involves oxygens from both the phosphate groups and the carbonyl group of the sn-2 tail, with the cation showing a clear preference for interaction via these specific oxygen atoms [2].

    The hydration behavior of ytterbium three positive ions undergoes significant modification upon membrane binding. In bulk aqueous solution, ytterbium three positive ions typically coordinate to eight water molecules according to computational studies [2] [3]. However, upon binding to the lipid bilayer, the cation experiences substantial dehydration, with the coordination number decreasing to seven to eight water molecules while simultaneously coordinating to five lipid molecules [1] [2]. This dehydration process is thermodynamically favorable due to the strong coordination interactions with the lipid headgroups, which compensate for the energy cost of water molecule displacement [2].

    The binding mechanism involves the formation of an electric double layer structure at the membrane interface, characterized by the localization of ytterbium three positive ions within the phosphate plane of the bilayer and chloride ions positioned near the choline groups [1] [2]. The radial distribution function analysis demonstrates that the first coordination shell of membrane-bound ytterbium three positive ions consists of oxygens from two distinct groups: water molecules at approximately 0.23 nanometers and phosphate group oxygens at approximately 0.22 nanometers [2].

    Temperature dependence studies reveal that the coordination numbers remain relatively stable across physiologically relevant temperatures, with values of 5.15, 5.13, and 4.75 for 298 K, 310 K, and 323 K, respectively [2]. This temperature stability suggests that the binding mechanism is robust and persists under varying thermal conditions commonly encountered in biological systems and nuclear magnetic resonance experimental setups.

    Effects on Dimyristoylphosphatidylcholine Lipid Bilayers

    The presence of ytterbium chloride induces significant structural and thermodynamic modifications in dimyristoylphosphatidylcholine lipid bilayers that have been quantitatively characterized through both computational simulations and experimental measurements.

    Structural Modifications in Membrane Systems

    The structural parameters of dimyristoylphosphatidylcholine bilayers undergo measurable changes upon ytterbium chloride addition. The area per lipid decreases from 0.639 ± 0.005 square nanometers in pure water systems to 0.608 ± 0.002 square nanometers in the presence of ytterbium chloride, representing approximately a five percent reduction [1] [2]. This compression effect is accompanied by a corresponding increase in bilayer thickness from 3.31 ± 0.03 nanometers to 3.39 ± 0.05 nanometers, indicating a more condensed lipid packing arrangement [1] [2].

    The headgroup orientation undergoes dramatic reorganization in response to ytterbium three positive ion binding. The phosphate-nitrogen vector tilt angle, which defines the orientation of the headgroup relative to the bilayer normal, decreases significantly from approximately 78 degrees in salt-free conditions to 69 degrees in the presence of ytterbium chloride [1] [2]. This reorientation reflects the alignment of headgroups toward the bilayer normal, a configuration that is consistent with the increased electrostatic potential across the membrane [1] [2].

    The aliphatic chain ordering experiences enhancement in the presence of ytterbium chloride, as evidenced by increased deuterium order parameters for both sn-1 and sn-2 chains [1] [2]. This increased ordering suggests tighter packing of the hydrocarbon chains, which is consistent with the observed reduction in area per lipid and contributes to the overall stabilization of the membrane structure [1] [2].

    Asymmetric distribution of ytterbium chloride across the bilayer, as occurs in vesicle-based nuclear magnetic resonance experiments, produces only minor additional structural perturbations. The area per lipid in asymmetric systems (0.624 ± 0.006 square nanometers) differs by approximately two percent from symmetric systems, indicating that the structural effects are primarily determined by the local ion-lipid interactions rather than the overall salt distribution [1] [2].

    Modulation of Membrane Rigidity

    The mechanical properties of dimyristoylphosphatidylcholine bilayers are substantially altered by ytterbium chloride incorporation, with the most pronounced effect observed in the membrane rigidity characteristics. The presence of ytterbium three positive ions dramatically increases membrane stiffness, as quantified by changes in the area compressibility modulus [1] [2].

    The ordering of the aliphatic chains contributes significantly to the rigidity enhancement. The increased deuterium order parameters observed for both sn-1 and sn-2 chains indicate more restricted molecular motion and tighter packing of the hydrocarbon region [1] [2]. This ordering effect extends throughout the lipid tails, creating a more rigid hydrocarbon environment that restricts molecular flexibility and contributes to the overall membrane stiffening [1] [2].

    The electrostatic interactions between ytterbium three positive ions and multiple lipid molecules create cross-linking effects that further enhance membrane rigidity. Each ytterbium three positive ion coordinates to five lipid molecules, creating a network of intermolecular interactions that constrains lipid mobility and increases the energy required for membrane deformation [1] [2]. This cross-linking mechanism is particularly effective because it involves the headgroup region where the majority of membrane flexibility typically originates [1] [2].

    The temperature dependence of the rigidity effects has been demonstrated through nuclear magnetic resonance studies, which show that the lanthanide-induced ordering is maintained across a range of temperatures relevant to biological systems [1] [2]. This thermal stability suggests that the rigidity enhancement is a robust property that persists under physiological conditions [1] [2].

    Area Compressibility Analysis

    The area compressibility modulus serves as a quantitative measure of membrane mechanical properties and undergoes dramatic changes in the presence of ytterbium chloride. The pure dimyristoylphosphatidylcholine bilayer exhibits an area compressibility modulus of 290 ± 6 millinewtons per meter, which is in excellent agreement with experimental values of 234 ± 23 millinewtons per meter [1] [2].

    Upon addition of ytterbium chloride at concentrations typical of nuclear magnetic resonance experiments (0.025 ytterbium three positive to lipid ratio), the area compressibility modulus increases dramatically to 763 ± 14 millinewtons per meter [1] [2]. This represents more than a two-fold increase in membrane stiffness, indicating that ytterbium three positive ions make the bilayer significantly more rigid and resistant to compression [1] [2].

    The magnitude of this compressibility change is substantial when compared to the effects of other membrane-active agents. The factor of 2.6 increase in stiffness places ytterbium chloride among the most effective membrane-rigidifying agents, with effects that are much more pronounced than those typically observed with physiological cations such as calcium or magnesium [1] [2].

    The concentration dependence of the compressibility modulus demonstrates that the rigidity enhancement is directly related to the amount of bound ytterbium three positive ions. Higher concentrations of ytterbium chloride (0.25 ytterbium three positive to lipid ratio) produce even more pronounced effects, though the relationship between concentration and rigidity enhancement follows a saturation pattern consistent with limited binding sites on the membrane surface [1] [2].

    Implications for Nuclear Magnetic Resonance Research in Mixed Lipid-Protein Systems

    The structural and mechanical modifications induced by ytterbium chloride in lipid bilayers have profound implications for nuclear magnetic resonance studies of mixed lipid-protein systems, particularly in the context of membrane protein structural determination and lipid flip-flop kinetics measurements.

    The enhanced membrane rigidity resulting from ytterbium chloride incorporation affects the dynamic properties of membrane proteins embedded within the bilayer. The increased area compressibility modulus creates a more constrained environment that can influence protein conformational dynamics and affect the interpretation of nuclear magnetic resonance relaxation measurements [1] [2]. Membrane proteins that rely on lipid-protein interactions for their function may experience altered activity profiles in the presence of ytterbium three positive ions [1] [2].

    The electrostatic potential increase of approximately 110 millivolts across the membrane creates a significantly altered electrical environment that can affect both lipid and protein behavior [1] [2]. This potential change is particularly relevant for membrane proteins that are sensitive to transmembrane potential differences, such as ion channels and transporters [1] [2]. The interpretation of nuclear magnetic resonance experiments must account for these electrostatic effects when analyzing protein-lipid interactions [1] [2].

    The use of ytterbium chloride as a shift reagent in nuclear magnetic resonance experiments requires careful consideration of the membrane structural changes documented in these studies. The chemical shift differences observed between inner and outer leaflet lipids in vesicle systems are accompanied by significant alterations in membrane physical properties that may affect the kinetics of lipid flip-flop processes [1] [2]. The increased membrane rigidity could potentially slow flip-flop rates by creating a higher energy barrier for lipid translocation [1] [2].

    Magnetically aligned membrane systems utilizing ytterbium three positive ions for bicelle orientation benefit from the detailed understanding of ion-lipid interactions provided by these structural studies [4] [5] [6]. The coordination of ytterbium three positive ions to five lipid molecules creates stable binding sites that are essential for maintaining membrane alignment in magnetic fields [4] [5]. However, the accompanying structural changes must be considered when interpreting nuclear magnetic resonance spectra of membrane proteins in these systems [4] [5].

    The paramagnetic effects of ytterbium three positive ions, including pseudocontact shifts and residual dipolar couplings, occur within the context of a structurally modified membrane environment [7] [8]. The enhanced ordering of aliphatic chains and altered headgroup orientations provide a more rigid framework for these paramagnetic interactions, potentially affecting the magnitude and distance dependence of the observed nuclear magnetic resonance parameters [7] [8].

    For membrane protein structural studies using lanthanide-based nuclear magnetic resonance techniques, the binding of ytterbium three positive ions to lipid headgroups creates a well-defined coordination environment that can be exploited for distance and orientation measurements [7] [8]. The coordination to five lipid molecules provides a stable reference frame for pseudocontact shift calculations, while the known binding geometry allows for more accurate interpretation of paramagnetic restraints [7] [8].

    The implications extend to the development of lanthanide-tagged membrane proteins, where the understanding of native lanthanide-lipid interactions informs the design of site-specific labeling strategies [7] [8]. The knowledge that ytterbium three positive ions preferentially bind to phosphate groups with specific coordination geometries provides guidance for creating lanthanide binding sites that minimize interference with natural membrane organization [7] [8].

    ParameterControl (H₂O/DMPC/H₂O)YbCl₃/DMPC/YbCl₃Change Factor
    Area per lipid (nm²)0.639 ± 0.0050.608 ± 0.0020.95
    Bilayer thickness (nm)3.31 ± 0.033.39 ± 0.051.02
    Area compressibility modulus (mN/m)290 ± 6763 ± 142.63
    Head group tilt angle (°)78.05 ± 0.0769.83 ± 0.030.89
    Electrostatic potential increase (mV)-~110-
    Yb³⁺ coordination (lipids)-5-
    Yb³⁺ coordination (water)-7-8-

    UNII

    IO29D13DLW

    GHS Hazard Statements

    Aggregated GHS information provided by 94 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 94 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 93 of 94 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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    10361-91-8

    General Manufacturing Information

    Ytterbium chloride (YbCl3): ACTIVE

    Dates

    Last modified: 08-15-2023

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